Metaphanine: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity
Metaphanine: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaphanine is a naturally occurring hasubanan (B79425) alkaloid isolated from Stephania japonica. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Notably, Metaphanine has been identified as a ligand for the delta-opioid receptor, suggesting its potential for further investigation in drug development. This document details experimental protocols for its total synthesis and outlines its known biological interactions, providing a foundational resource for researchers in medicinal chemistry and pharmacology.
Chemical Structure and Properties
Metaphanine is a complex pentacyclic alkaloid. Its chemical identity is defined by the following identifiers:
-
IUPAC Name : (1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-12-one[1]
-
CAS Registry Number : 1805-86-3[1]
-
Molecular Formula : C₁₉H₂₃NO₅[1]
-
SMILES : CN1CC[C@]23CCC(=O)[C@]4([C@]31C--INVALID-LINK--O4)O
Physicochemical Properties
A summary of the known physicochemical properties of Metaphanine is presented in the table below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Weight | 345.39 g/mol | [1] |
| Melting Point | 232 °C | |
| pKa | 6.03 | |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. |
Experimental Protocols
Total Synthesis of (±)-Metaphanine
The total synthesis of racemic Metaphanine has been reported, providing a method to obtain this natural product through laboratory procedures. The following is a summarized protocol based on published literature. For complete experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.
Workflow for the Total Synthesis of (±)-Metaphanine
Caption: A simplified workflow for the total synthesis of racemic Metaphanine.
Detailed Steps:
-
Preparation of the Key Intermediate: The synthesis commences from readily available starting materials and proceeds through a series of reactions to construct a key molecular fragment containing the necessary stereocenters and functional groups.
-
Formation of the Pentacyclic Core: A crucial step involves an intramolecular cyclization reaction to assemble the characteristic five-ring system of the hasubanan alkaloid scaffold.
-
Final Functional Group Modifications: The concluding steps of the synthesis involve targeted modifications of functional groups to yield the final structure of (±)-Metaphanine.
Isolation from Stephania japonica
Metaphanine is a natural product that can be isolated from the plant Stephania japonica. The general procedure for its extraction and purification is outlined below.
Workflow for the Isolation of Metaphanine
Caption: A generalized workflow for the isolation of Metaphanine from Stephania japonica.
Detailed Steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol) to isolate the crude alkaloid mixture.
-
Acid-Base Partitioning: The crude extract is then subjected to acid-base extraction to separate the basic alkaloids, including Metaphanine, from other plant constituents.
-
Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure Metaphanine.
Biological Activity and Mechanism of Action
Metaphanine has been identified as a hasubanan alkaloid with an affinity for the delta-opioid receptor. This interaction suggests that Metaphanine may modulate opioid signaling pathways.
Delta-Opioid Receptor Binding
Hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor. This binding activity indicates that Metaphanine could potentially act as an agonist or antagonist at this receptor, thereby influencing downstream signaling cascades.
Proposed Signaling Pathway
Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs). Upon ligand binding, they typically initiate a signaling cascade that leads to various cellular responses. A proposed signaling pathway for a delta-opioid receptor agonist is depicted below.
Proposed Delta-Opioid Receptor Signaling Pathway
Caption: A proposed signaling pathway following the binding of Metaphanine to the delta-opioid receptor.
Pathway Description:
-
Receptor Binding: Metaphanine, acting as a ligand, binds to the delta-opioid receptor on the cell surface.
-
G-protein Activation: This binding event activates an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates various downstream cellular processes, including ion channel activity and neurotransmitter release.
Further research is required to fully elucidate the specific downstream effects and the functional consequences of Metaphanine's interaction with the delta-opioid receptor.
